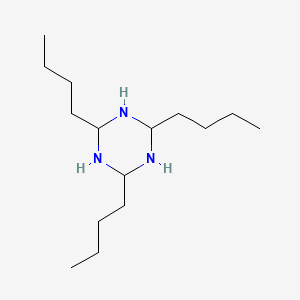
Diethyl trichloroheptyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl trichloroheptyl phosphate is an organophosphorus compound with the chemical formula C11H22Cl3O4P It is a derivative of phosphoric acid and is characterized by the presence of three chlorine atoms and a heptyl group attached to the phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl trichloroheptyl phosphate can be synthesized through the reaction of phosphorus trichloride with heptyl alcohol and diethyl ether in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + \text{C}7\text{H}{15}\text{OH} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPO}(\text{OC}_2\text{H}_5)_2 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the efficient conversion of reactants to the desired product. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl trichloroheptyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: N-substituted phosphoramidates or alkyl phosphates.
Applications De Recherche Scientifique
Diethyl trichloroheptyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development and as a biochemical tool for studying phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl trichloroheptyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various physiological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes involved in phosphate metabolism.
Protein Modification: Covalent modification of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Diethyl trichloroheptyl phosphate can be compared with other similar organophosphorus compounds, such as:
Diethyl phosphite: Similar in structure but lacks the chlorine atoms and heptyl group.
Trichlorophenyl phosphate: Contains a phenyl group instead of a heptyl group.
Dipropyl trichloropentyl phosphate: Contains a pentyl group instead of a heptyl group.
Uniqueness
This compound is unique due to its specific combination of a heptyl group and three chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
36272-56-7 |
|---|---|
Formule moléculaire |
C11H22Cl3O4P |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
diethyl 7,7,7-trichloroheptyl phosphate |
InChI |
InChI=1S/C11H22Cl3O4P/c1-3-16-19(15,17-4-2)18-10-8-6-5-7-9-11(12,13)14/h3-10H2,1-2H3 |
Clé InChI |
YAXRKEFYFAQMSM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCCCCCCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


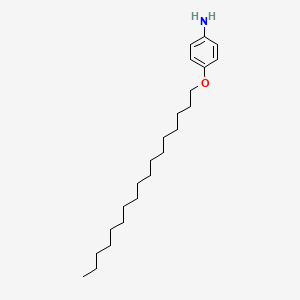
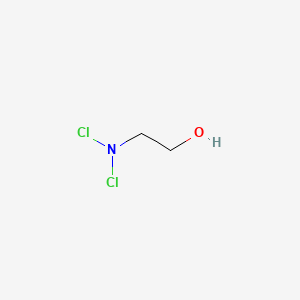

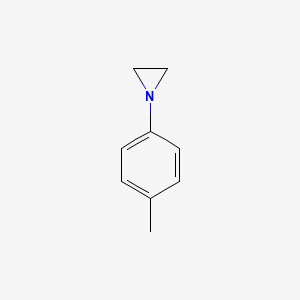

![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
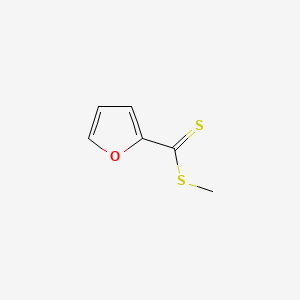
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
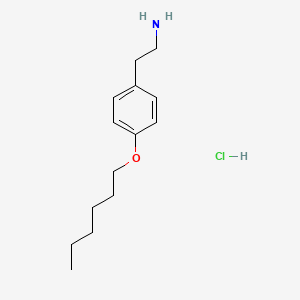

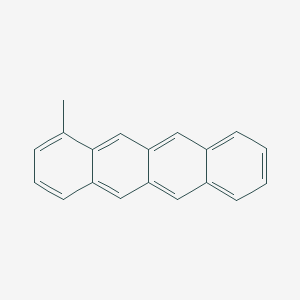
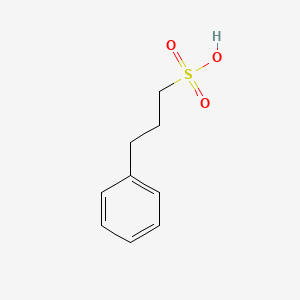
![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)
